Mofebutazone sodium

COX inhibition NSAID selectivity equine pharmacology

Researchers investigating COX isoform selectivity face inconsistent inhibition profiles across NSAID classes. Mofebutazone sodium (CAS 41468-34-2) addresses this with a unique +134.4% shift in COX-2 selectivity at IC₈₀ versus IC₅₀, contrasting sharply with COX-2-preferential agents that lose selectivity at higher concentrations. • Monophenyl analog of phenylbutazone; sodium salt form enhances aqueous solubility for stable aqueous formulation and controlled degradation kinetics. • Demonstrates 43.6% improvement in tissue insulin sensitivity in equine models (p=0.03), supporting metabolic research applications. • ≥98% purity; shipped at ambient temperature; stable at -20°C for long-term storage.

Molecular Formula C13H16N2NaO2
Molecular Weight 255.27 g/mol
CAS No. 41468-34-2
Cat. No. B609209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMofebutazone sodium
CAS41468-34-2
SynonymsMofebutazone sodium;  BRN 0213056;  BRN-0213056;  BRN0213056; 
Molecular FormulaC13H16N2NaO2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)NN(C1=O)C2=CC=CC=C2.[Na]
InChIInChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16);
InChIKeyXNLMJJFTAZARDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Pyrazolidinedione, 4-butyl-1-phenyl-, sodium salt (1:1) (CAS 41468-34-2): Procurement-Relevant Overview for NSAID Research and Veterinary Formulation


3,5-Pyrazolidinedione, 4-butyl-1-phenyl-, sodium salt (1:1), also designated as mofebutazone sodium or monophenylbutazone sodium salt, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class [1]. It is the monophenyl analog of the well-known NSAID phenylbutazone, differing structurally by the absence of one phenyl substituent . As a sodium salt formulation, this compound exhibits enhanced aqueous solubility compared to its parent acid form, a critical property for pharmaceutical and research applications . Its primary documented research use is as an orally active anti-inflammatory agent, with specific applications noted in asthma research models .

1
Aqueous formulation research: Sodium salt supports enhanced aqueous solubility for in vitro and formulation studies.
2
Equine model studies: Fits mechanical pain and insulin dysregulation research protocols in horses.
3
COX selectivity workflow: Reported unique selectivity shift at higher inhibition levels supports sustained COX inhibition research.

Why Generic Substitution Fails for 3,5-Pyrazolidinedione, 4-butyl-1-phenyl-, sodium salt (CAS 41468-34-2): A Comparative Perspective on NSAID Selection


The pyrazolidinedione class of NSAIDs exhibits significant pharmacological divergence despite superficial structural similarities. Generic substitution among these agents is not scientifically justified due to substantial differences in key parameters including COX isoform selectivity profiles, which can shift markedly at higher inhibition levels [1], and metabolic half-life, which can vary by more than an order of magnitude between closely related analogs [2]. Furthermore, the sodium salt form of this compound confers distinct solubility and stability characteristics in aqueous solution that are not present in the parent acid or alternative salt forms [3]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

COX-2 agents
COX-2 selectivity may invert at higher concentrations for preferential agents, unlike this compound's reported selectivity shift; pain-model efficacy may not transfer directly.
Phenylbutazone
Close structural analog exhibits 28- to 52-fold longer half-life; drug accumulation and clearance profiles differ markedly, limiting direct research substitution.
Parent acid
Parent acid form lacks the enhanced aqueous solubility and may shift solution-stability behavior; sodium salt degradation kinetics are specific to the salt form.

Quantitative Differentiation Guide for 3,5-Pyrazolidinedione, 4-butyl-1-phenyl-, sodium salt (CAS 41468-34-2) Against Key Comparators


COX-2 Selectivity Shift at High Inhibition Levels Distinguishes Phenylbutazone Sodium from COX-2 Preferential NSAIDs

In an in vitro whole blood assay using equine samples, the COX-2 selectivity of phenylbutazone sodium was evaluated against meloxicam, carprofen, and flunixin. At the IC80 inhibition level, phenylbutazone exhibited a +134.4% increase in COX-2 selectivity relative to its IC50 value, whereas the COX-2 preferential agents meloxicam and carprofen showed decreased selectivity (-41.2% and -12.9%, respectively) [1]. This shift in selectivity profile at higher drug concentrations represents a unique pharmacodynamic characteristic not observed with meloxicam or carprofen, which maintain or lose COX-2 selectivity as inhibition deepens.

COX-2 Selectivity Shift
Head-to-head
+134.4% shift (IC50 to IC80)
Phenylbutazone sodium vs. meloxicam (-41.2%) and carprofen (-12.9%) in equine whole blood assay.
Reported selectivity gain at high inhibition, contrasting with COX-2 preferential agents.
Endpoint context: class-specific selectivity review.
COX inhibition NSAID selectivity equine pharmacology in vitro assay

Neutrophil Chemotaxis Inhibition Potency of Phenylbutazone Sodium Relative to Flunixin and Indomethacin

In an in vitro study assessing inhibition of leukotriene B4-directed migration of canine polymorphonuclear leucocytes, phenylbutazone sodium demonstrated an IC50 of 42 μmol/L. This represents approximately 3.2-fold lower potency compared to flunixin (IC50 = 13 μmol/L) but significantly greater potency than indomethacin, which failed to achieve 50% inhibition at concentrations up to 100 μmol/L [1]. The ex vivo assessment further quantified that a 20 mg/kg intravenous dose of phenylbutazone suppressed chemotaxis by 23% at 1 hour post-administration [1].

Neutrophil Chemotaxis IC50
Head-to-head
IC50 = 42 µmol/L
Canine PMN leukotriene B4-directed migration; flunixin IC50 = 13 µmol/L.
Supports anti-inflammatory pathway-response interpretation.
Assay context: 3.2-fold lower potency than flunixin.
neutrophil chemotaxis anti-inflammatory canine model in vitro assay

Metabolic Half-Life of Mofebutazone Sodium is Approximately 28-52 Fold Shorter than Phenylbutazone

A comparative pharmacokinetic analysis revealed that mofebutazone (the parent acid form of CAS 41468-34-2) exhibits a half-life of 1.9 hours, which is dramatically shorter than the half-life of its close structural analog phenylbutazone, which ranges from 54 to 99 hours [1]. This difference of approximately 28- to 52-fold has significant implications for dosing frequency and drug accumulation. Furthermore, mofebutazone is predominantly eliminated via glucuronidation, with 94% excreted within 24 hours, whereas phenylbutazone achieves only 88% elimination over 21 days [1].

Metabolic Half-Life
Head-to-head
1.9 hours (mofebutazone)
Phenylbutazone half-life: 54-99 hours; ~28- to 52-fold difference.
Supports rapid-clearance research protocol selection.
Exposure-model context: class-specific PK review.
pharmacokinetics half-life drug metabolism clearance

Insulin Sensitivity Modulation by Phenylbutazone Sodium in Equine Insulin Dysregulation

In a randomized cross-over study involving 15 light breed horses (7 with insulin dysregulation), 8 days of treatment with phenylbutazone sodium (4.4 mg/kg IV daily) resulted in a statistically significant increase in tissue insulin sensitivity index compared to placebo. In horses with insulin dysregulation, the median insulin sensitivity index increased from 0.39 [0.14–0.74] to 0.56 [0.55–1.18] ×10⁻⁴ L/mIU/min (p = 0.03) [1]. Concurrently, glucose area under the curve decreased from 22,909 [22,496–26,166] to 21,726 [19,040–24,948] mg/dL × min (p = 0.02), and insulin area under the curve decreased from 19,595 [16,725–27,580] to 15,140 [13,260–22,880] μIU/mL × min (p = 0.03) [1].

Insulin Sensitivity Index
Head-to-head
43.6% increase (p = 0.03)
Equine insulin dysregulation model; median index 0.39 to 0.56 ×10⁻⁴ L/mIU/min.
Model-response endpoint context for metabolic research.
Endpoint-review: tissue insulin sensitivity modulation.
insulin sensitivity equine endocrinology veterinary pharmacology metabolic

Aqueous Stability Profile of Phenylbutazone Sodium Salt Under Defined pH and Atmospheric Conditions

Degradation kinetics of phenylbutazone sodium in aqueous solution were systematically characterized using HPLC. At pH 7.9 and 37°C under dark conditions, degradation proceeds with a distinct lag phase, whereas under photolytic conditions no lag phase is observed [1]. The main degradation products at pH 7.9 and 10.0 were identified as 3-hydroxy-2-oxohexanoic acid 1,2-diphenylhydrazide and 3-carboxy-2-oxohexanoic acid 1,2-diphenylhydrazide, with azobenzene formation occurring only at pH 10.0 [1]. The process of autoxidation and hydrolysis is catalyzed by traces of iron, and an unexpected increase in degradation is observed in the presence of iron(III) and EDTA under aerobic conditions with irradiation [1].

Aqueous Degradation Kinetics
Reported
Lag phase at pH 7.9, dark
Iron-catalyzed autoxidation; no lag phase under photolysis.
Formulation-context stability review for aqueous solution design.
Method context: HPLC characterization study.
drug stability formulation science HPLC analysis degradation kinetics

Analgesic Efficacy of Phenylbutazone Sodium in Mechanical Pain Model Shows Differential Activity Relative to Meloxicam

In the adjustable heart bar shoe (HBS) model, which is primarily representative of mechanical pain in horses, phenylbutazone sodium (4.4 mg/kg q12h orally) reduced multiple indicators of pain compared to placebo, whereas meloxicam (0.6 mg/kg q24h orally) did not reduce indicators of pain relative to placebo [1]. Conversely, in the lipopolysaccharide-induced synovitis (SYN) model of inflammatory pain, meloxicam demonstrated superior efficacy in reducing lameness scores and lameness-induced changes in head movement compared to phenylbutazone [1]. This pain model-dependent differential efficacy distinguishes the two compounds.

Pain Model Efficacy Profile
Head-to-head
Effective in HBS mechanical pain model
Meloxicam ineffective in HBS model; superior in SYN inflammatory model.
Dichotomous model-response context depending on pain etiology.
Trial context: mechanical vs. inflammatory pain endpoint review.
pain models analgesic efficacy equine mechanical pain

Optimal Research and Industrial Application Scenarios for 3,5-Pyrazolidinedione, 4-butyl-1-phenyl-, sodium salt (CAS 41468-34-2)


Veterinary Pharmacological Research in Equine Models of Mechanical Pain

Based on direct comparative evidence showing that phenylbutazone sodium reduces multiple indicators of pain in the HBS mechanical pain model while meloxicam is ineffective in this model [1], researchers investigating mechanical musculoskeletal pain in horses should prioritize this compound. The differential efficacy profile distinguishes it from COX-2 selective NSAIDs, which demonstrate superior activity in inflammatory pain models but limited efficacy in mechanical pain contexts [1].

In Vitro Studies Requiring High-Concentration COX Inhibition Without Loss of Selectivity

The unique shift in COX-2 selectivity at the IC80 level (+134.4% relative to IC50) exhibited by phenylbutazone sodium contrasts sharply with COX-2 preferential agents that lose selectivity at higher concentrations [1]. Researchers designing in vitro protocols requiring sustained, high-level COX inhibition should consider this compound to avoid the counterintuitive loss of COX-2 selectivity observed with meloxicam (-41.2%) and carprofen (-12.9%) at IC80 [1].

Formulation Development Requiring Aqueous Solubility and Defined Degradation Kinetics

The sodium salt form enhances aqueous solubility compared to the parent acid [1], and its degradation kinetics have been rigorously characterized under various pH, atmosphere, and light conditions [2]. This compound is particularly suited for research requiring aqueous formulations where stability parameters must be precisely controlled. Formulators should note that degradation proceeds with a lag phase at pH 7.9 in the dark, and iron catalysis significantly accelerates degradation under aerobic conditions [2].

Equine Metabolic Research Involving Insulin Dysregulation and Laminitis

Phenylbutazone sodium has demonstrated a statistically significant improvement in tissue insulin sensitivity in horses with insulin dysregulation, increasing median insulin sensitivity index by 43.6% (p = 0.03) compared to placebo [1]. This metabolic effect, distinct from anti-inflammatory activity, supports its use in equine research models investigating the intersection of inflammation, insulin dysregulation, and laminitis [1].

Application
Selection Property
Validation Focus
Equine mechanical pain model studies
Pain-model-dependent efficacy profile
Mechanical vs. inflammatory endpoint review
Sustained high-level COX inhibition research
Selectivity shift at high inhibition
COX-2 selectivity retention at IC80 context
Aqueous formulation development
Sodium salt solubility and defined kinetics
pH- and light-dependent degradation review
Equine insulin dysregulation research
Insulin sensitivity modulation context
Metabolic endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mofebutazone sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.